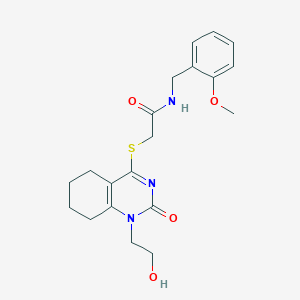
2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Complexation with Ni(II)
This compound has been utilized in the synthesis of mono- and dinuclear Ni(II) complexes. These complexes were characterized using various spectroscopic methods and showed unique geometric features and electrochemical properties (Chai et al., 2017).
Structural Analysis in Amide Derivatives
The compound has been studied for its structural aspects in amide-containing isoquinoline derivatives. These studies include analysis of crystal structure and spectroscopic properties (Karmakar et al., 2007).
Antimicrobial and Antitumor Activities
Antimicrobial Studies
Research has shown that derivatives of this compound exhibit antimicrobial activity. This includes a study on various derivatives and their effectiveness against bacteria, mycobacteria, and fungi (Krátký et al., 2017).
Antitumor Properties
Several 3-benzyl-substituted-4(3H)-quinazolinones derivatives have demonstrated significant in vitro antitumor activity. These compounds were found to be more potent compared to some existing controls like 5-FU (Al-Suwaidan et al., 2016).
Electrochemical and Thermal Properties
Electrochemical Studies
The compound's derivatives have been investigated for their corrosion inhibition properties in hydrochloric acid solution. Studies show that these derivatives act as effective inhibitors and follow Langmuir adsorption isotherm (Khan et al., 2017).
Thermal Analysis
Thermal properties of derivatives of this compound have been studied, providing insights into their stability and potential applications in various fields (Chai et al., 2017).
Application in Chemical Synthesis
Catalytic Activities in Chemical Reactions
Some derivatives have been used as catalysts in reactions to synthesize compounds like 2-amino-4H-pyrans and tetrahydro-4H-chromenes, demonstrating their utility in organic synthesis (Ebrahimipour et al., 2018).
Glycosylation Reactions
This compound has been studied in the context of glycosylation reactions, particularly in preventing oxazoline formation, which is a challenge in these reactions (Sarkar & Sucheck, 2011).
Eigenschaften
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-17-9-5-2-6-14(17)12-21-18(25)13-28-19-15-7-3-4-8-16(15)23(10-11-24)20(26)22-19/h2,5-6,9,24H,3-4,7-8,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWYSFJNRKWCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


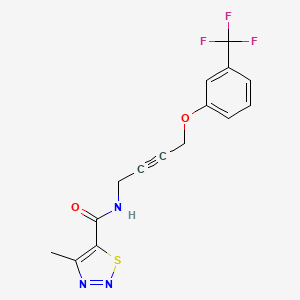
![N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674961.png)
![N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2674962.png)
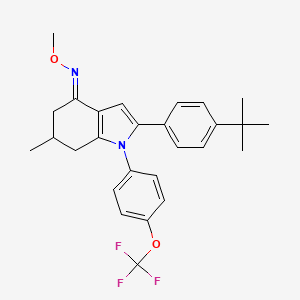
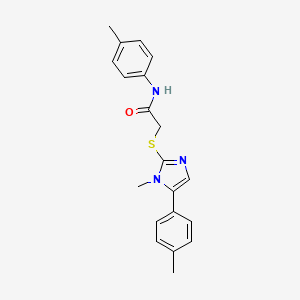
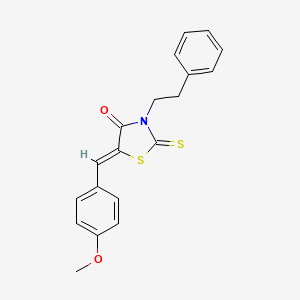

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)
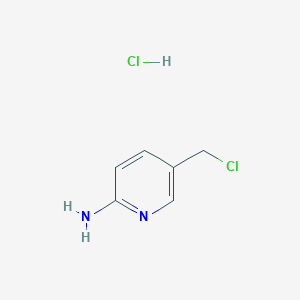

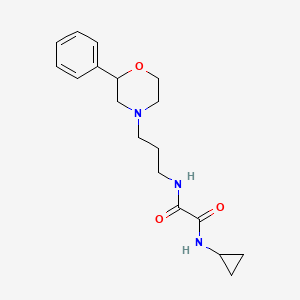
![Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate](/img/structure/B2674980.png)